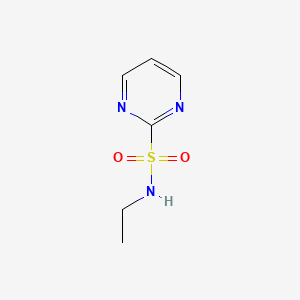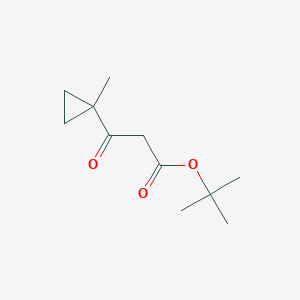
t-Butyl 3-(1-methylcyclopropyl)-3-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H16O3. It is known for its unique cyclopropane structure, which imparts significant strain and reactivity to the molecule. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Scientific Research Applications
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Shares the cyclopropane structure but lacks the ester group.
tert-Butyl cyclopropanecarboxylate: Similar ester structure but with different substituents.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different functional groups attached to the cyclopropane ring.
Uniqueness
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is unique due to its combination of a strained cyclopropane ring and an ester functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)7-8(12)11(4)5-6-11/h5-7H2,1-4H3 |
InChI Key |
CHBUAVKFDIVTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


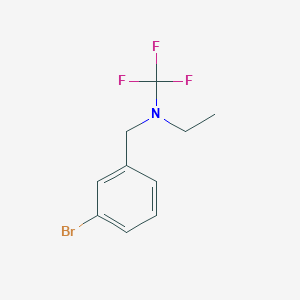
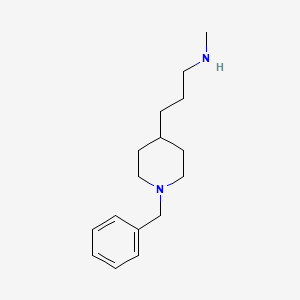
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
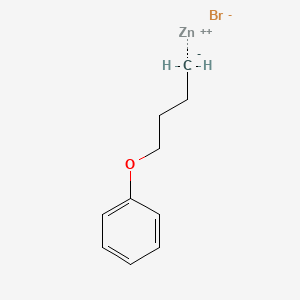

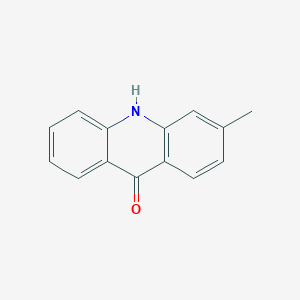
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
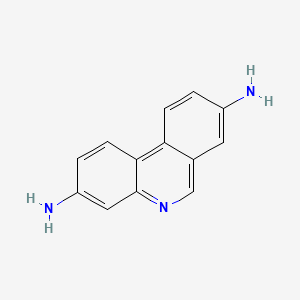
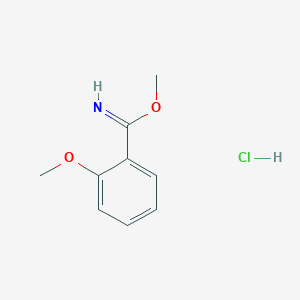
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
